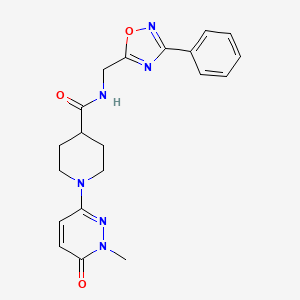
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This review focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyridazinone moiety : This part contributes to the compound's biological activity through various interactions with biological targets.
- Oxadiazole ring : Known for its role in enhancing the compound's antimicrobial and anticancer properties.
- Piperidine backbone : Provides structural stability and influences the compound's pharmacokinetics.
The molecular formula is C19H24N6O3 with a molecular weight of approximately 396.45 g/mol.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and pyridazine exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing oxadiazole rings can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 1 | 8 | Staphylococcus aureus |
| 2 | 16 | Escherichia coli |
| 3 | 4 | Pseudomonas aeruginosa |
In particular, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like gentamicin, suggesting its potential as an antimicrobial agent .
Antitubercular Activity
A study by Dhumal et al. (2016) highlighted the antitubercular effects of related pyridazine derivatives. The mechanism involves inhibition of the enzyme enoyl reductase (InhA), crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. The presence of the oxadiazole moiety in the structure enhances this inhibitory effect .
Anticancer Potential
Preliminary studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 12 |
These findings suggest that this compound may act as a potential anticancer agent by targeting specific cellular pathways involved in tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As noted, it inhibits key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism.
- Receptor Modulation : Potential interactions with various receptors may lead to altered signaling pathways associated with inflammation and cancer progression.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication processes in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound over a 24-hour period.
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, associated with increased levels of apoptotic markers such as caspase activation.
Propiedades
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-25-18(27)8-7-16(23-25)26-11-9-15(10-12-26)20(28)21-13-17-22-19(24-29-17)14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRVLXBOIMMPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














